molecular formula C8H7NO B1620223 2-Ethynyl-5-methylpyridine 1-oxide CAS No. 499187-53-0

2-Ethynyl-5-methylpyridine 1-oxide

Cat. No.: B1620223
CAS No.: 499187-53-0
M. Wt: 133.15 g/mol
InChI Key: QHKMSCJGDWVNQX-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methylpyridine 1-oxide is an organic compound that belongs to the pyridine family It is characterized by the presence of an ethynyl group at the second position and a methyl group at the fifth position of the pyridine ring, with an oxide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-methylpyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 2-ethynyl-5-methylpyridine with an oxidizing agent to introduce the oxide group. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-methylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.

    Substitution: The ethynyl and methyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-Ethynyl-5-methylpyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Ethynyl-5-methylpyridine 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the oxide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and influence metabolic pathways.

Comparison with Similar Compounds

    2-Ethynyl-5-methylpyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.

    2-Ethynyl-6-methylpyridine: Similar structure but with the methyl group at a different position, leading to different chemical properties.

    2-Ethynyl-5-fluoro-3-methylpyridine: Contains a fluorine atom, which can significantly alter its reactivity and interactions.

Uniqueness: 2-Ethynyl-5-methylpyridine 1-oxide is unique due to the presence of the oxide group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-ethynyl-5-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKMSCJGDWVNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)C#C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357045
Record name 2-ETHYNYL-5-METHYLPYRIDINE 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499187-53-0
Record name 2-ETHYNYL-5-METHYLPYRIDINE 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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